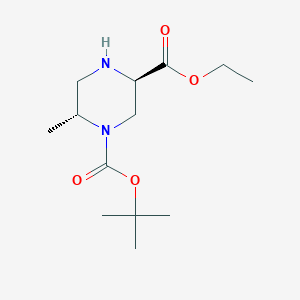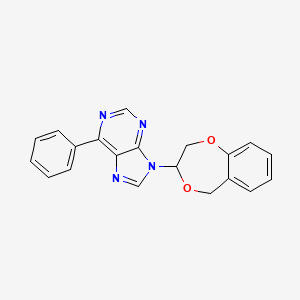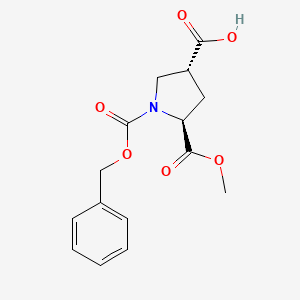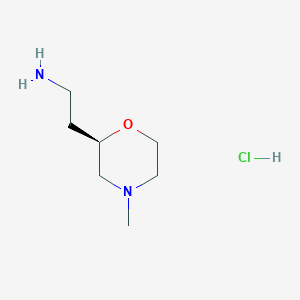![molecular formula C9H13N B15218472 1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
1-Ethynyl-6-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an ethynyl group and an azaspiro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-6-azaspiro[2.5]octane typically involves the annulation of cyclopentane or four-membered rings. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, which is a highly exothermic process requiring precise control of reaction conditions . Another approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and safety. This method involves the use of microreaction systems that allow for precise control of temperature, reaction time, and phase separation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The ethynyl group allows for substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethynyl-6-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the spirocyclic structure provides rigidity and specificity in binding. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in the size and arrangement of the rings.
1-Oxa-2-azaspiro[2.5]octane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties and reactivity.
Uniqueness: 1-Ethynyl-6-azaspiro[2.5]octane is unique due to its ethynyl group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse chemical entities and the exploration of new biological activities .
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
2-ethynyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C9H13N/c1-2-8-7-9(8)3-5-10-6-4-9/h1,8,10H,3-7H2 |
InChI-Schlüssel |
AWIFVBBXYGSODS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC12CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)



![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)

![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)



